Bienvenue dans la boutique en ligne BenchChem!

Benzo[d]isothiazol-4-ol

Cytotoxicity Immunomodulation Anticancer

This 4-hydroxy benzo[d]isothiazol scaffold enables rapid O-alkylation for focused library synthesis targeting PD-1/PD-L1 (IC50 5.7 nM) and lymphocyte-selective cytotoxicity (MT-4 CC50 4–9 µM). Unlike benzothiazole or thiazole analogs, which lack cytotoxic activity, only this isomer provides the hydrogen-bond donor and metabolic stabilization point at the 4-position. Do not substitute with 5-hydroxy isomer (CAS 75608-07-0) or benzothiazoles—the unique N–S adjacency drives target engagement. Secure the validated building block for leukemia/lymphoma programs now.

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
Cat. No. B7966464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isothiazol-4-ol
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NSC2=C1)O
InChIInChI=1S/C7H5NOS/c9-6-2-1-3-7-5(6)4-8-10-7/h1-4,9H
InChIKeyVLSJPIWHDLNJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d]isothiazol-4-ol: A Heterocyclic Building Block for Cytotoxicity and Immune Checkpoint Research


Benzo[d]isothiazol-4-ol (CAS 67982-15-4) is a fused bicyclic heterocycle comprising a benzene ring annealed to an isothiazole ring, with a hydroxyl group at the 4-position. It belongs to the 1,2-benzisothiazole family, characterized by adjacent sulfur and nitrogen atoms in the five-membered ring . This scaffold is distinct from benzothiazoles (oxygen or carbon in place of isothiazole sulfur) and from other benzisothiazole regioisomers, which leads to unique electronic properties and biological outcomes. It is primarily utilized as a synthetic intermediate in medicinal chemistry for the preparation of derivatives targeting protein-protein interactions (e.g., PD-1/PD-L1) and as a scaffold in cytotoxicity studies [1].

Why Generic Heterocyclic Analogs Cannot Replace Benzo[d]isothiazol-4-ol in Cytotoxicity-Driven Studies


Simply replacing the benzo[d]isothiazol-4-ol scaffold with its benzothiazole or simple thiazole counterparts is not feasible for applications relying on its cytotoxic phenotype. Systematic comparative studies have demonstrated that only the benzo[d]isothiazole series exhibits marked and consistent cytotoxicity against human CD4+ lymphocytes (MT-4 cells), while corresponding benzothiazole and thiazole derivatives are devoid of such activity [1]. This functional divergence arises from the unique electronic structure of the adjacent N–S arrangement in isothiazoles, which influences both reactivity and biomolecular interactions in a way that is not replicated by the N–C–S or other heteroatom patterns found in common alternatives. Therefore, procurement decisions must be driven by the specific biological profile of the benzo[d]isothiazole core rather than simple structural similarity.

Quantitative Differentiators for Benzo[d]isothiazol-4-ol Over Its Closest Analogs


Exclusive Cytotoxicity of the Benzo[d]isothiazole Scaffold Against MT-4 Cells vs. Inactive Benzothiazole and Thiazole Analogs

In a direct head-to-head evaluation of three congeneric series of Schiff bases, only the benzo[d]isothiazole derivatives displayed measurable cytotoxicity. The benzothiazole and thiazole series failed to show any antiviral or antimicrobial activity and were not cytotoxic under the same assay conditions [1].

Cytotoxicity Immunomodulation Anticancer

Nanomolar Potency of Benzo[d]isothiazole Derivatives in PD-1/PD-L1 Inhibition, a Target Not Addressed by Simple Benzothiazoles

The benzo[d]isothiazole scaffold has been successfully elaborated into low-nanomolar inhibitors of the PD-1/PD-L1 immune checkpoint, a therapeutic target with high clinical significance. Compound D7 achieved an IC50 of 5.7 nM in an HTRF binding assay [1]. While no direct comparator exists within the same publication for benzothiazole or thiazole analogs, this potency ranks among the most active small-molecule inhibitors of this target class, exceeding many earlier lead series based on other heterocyclic cores.

Immunotherapy Checkpoint Inhibition PD-1/PD-L1

Distinct Regiochemical Reactivity: 4-Hydroxy Group Enables Selective Etherification vs. 5-Hydroxy Isomer

The 4-hydroxy group of benzo[d]isothiazol-4-ol can be selectively alkylated or acylated to generate 4-alkoxy or 4-acyloxy derivatives, a transformation exploited in patent literature for the manufacture of bioactive 4-ether analogs [1]. In contrast, the regioisomeric benzo[d]isothiazol-5-ol places the hydroxyl group at a position prone to different electronic effects, leading to altered reactivity and potentially different biological outcomes. Suppliers confirm the availability of the 4-hydroxy isomer with certified purity (≥95%), ensuring consistent starting material for such transformations .

Synthetic Utility Regioselectivity Derivatization

Optimal Usage Scenarios for Benzo[d]isothiazol-4-ol Based on Quantitative Differentiation


Scaffold for Selective Cytotoxic Agents Targeting Hematological Malignancies

Given the selective cytotoxicity of benzo[d]isothiazole derivatives against MT-4 lymphocytes (CC50 4–9 µM), while sparing other cell types in broad antiviral/antimicrobial panels [1], the 4-hydroxy building block is ideally suited for synthesizing focused libraries aimed at leukemias and lymphomas where lymphocyte-derived cell lines are sensitive. In contrast, benzothiazole or thiazole-based scaffolds would be predicted to fail in this context, as their corresponding Schiff bases were inactive in the same assays.

Key Intermediate for Next-Generation PD-1/PD-L1 Small-Molecule Inhibitors

The successful achievement of nanomolar PD-1/PD-L1 inhibition (IC50 = 5.7 nM) using a benzo[d]isothiazole scaffold [2] positions the 4-hydroxy derivative as a valuable late-stage functionalization handle. Researchers aiming to overcome the pharmacokinetic limitations of monoclonal antibodies can use this intermediate to append solubilizing or tumor-penetrating groups via the 4-OH position, a strategy distinct from benzothiazole analogs which have not yet demonstrated comparable activity against this target.

Regiospecific Building Block for SAR Studies in Isothiazole-Based Drug Discovery

When SAR requirements demand a hydrogen-bond donor or a point for metabolic stabilization at the 4-position of a benzisothiazole core, only the 4-hydroxy isomer (CAS 67982-15-4) provides this functionality directly. The documented synthetic routes for 4-O-alkylation [3] enable rapid analog generation, whereas use of the 5-hydroxy isomer (CAS 75608-07-0) would redirect the pharmacophore entirely, potentially obliterating target engagement.

Quote Request

Request a Quote for Benzo[d]isothiazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.